1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine
Description
1-(4-Phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,3-thiadiazole moiety via a carbonyl group. The thiadiazole ring, substituted with a phenyl group at the 4-position, confers unique electronic and steric properties that influence its biological and physicochemical behavior. Piperidine derivatives are widely studied due to their prevalence in pharmaceuticals and agrochemicals, often serving as privileged scaffolds for drug discovery .
Properties
IUPAC Name |
(4-phenylthiadiazol-5-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(17-9-5-2-6-10-17)13-12(15-16-19-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVQYKDUUKQHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:
Temperature: Elevated temperatures are often required to facilitate the reaction.
Catalysts: Phosphorus oxychloride acts as a catalyst and dehydrating agent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,3-thiadiazoles, including 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine, exhibit promising anticancer properties. For instance, studies have shown that compounds with thiadiazole moieties can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. In vitro tests demonstrated that certain derivatives had IC50 values as low as 0.28 µg/mL against breast cancer MCF-7 cells, indicating potent cytotoxicity .
Antimicrobial Properties
The compound's structural characteristics allow it to demonstrate antimicrobial activity against various pathogens. Thiadiazole derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. Notably, some compounds exhibited significant antibacterial activity comparable to standard antibiotics . This suggests potential applications in treating infections caused by resistant strains.
Enzyme Inhibition
Molecular docking studies have highlighted the ability of this compound to interact with biological targets such as enzymes involved in disease pathways. Preliminary findings suggest that this compound may inhibit enzymes linked to cancer proliferation, making it a candidate for further research in cancer therapeutics .
Neuropharmacological Effects
Certain thiadiazole derivatives have been investigated for their neuropharmacological effects, including anticonvulsant properties. The structural modifications in these compounds have shown promise in reducing seizure activity in animal models . This opens avenues for developing new treatments for epilepsy and other neurological disorders.
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methodologies that involve the reaction of piperidine with thiadiazole derivatives. The incorporation of different substituents on the thiadiazole ring has been shown to enhance biological activities significantly. For instance, modifying the phenyl group or introducing electron-withdrawing groups can improve anticancer efficacy and antimicrobial potency .
Data Table: Comparative Analysis of Thiadiazole Derivatives
| Compound Name | Activity Type | IC50 Value (µg/mL) | Target Pathway |
|---|---|---|---|
| Compound A | Anticancer | 0.28 | Breast Cancer (MCF-7) |
| Compound B | Antimicrobial | 15 | Staphylococcus aureus |
| Compound C | Anticonvulsant | 10 | Seizure Activity |
| Compound D | Antifungal | 5 | Candida albicans |
Case Study 1: Anticancer Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activities against various cell lines. The results indicated that compounds bearing the thiadiazole moiety exhibited significant growth inhibition in cancer cells through mechanisms involving cell cycle arrest .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening of thiadiazole derivatives revealed that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. These findings suggest the potential for developing new antibiotics based on the thiadiazole scaffold .
Mechanism of Action
The mechanism of action of 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The piperidine moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Binding Metrics
Key Findings :
- S1R Ligands : Compounds like 1-(3-phenylbutyl)piperidine (RC-33) exhibit strong S1R binding (RMSD = 0.0 Å), while analogs with bulkier substituents (e.g., compounds 37, 62) show RMSD >4.0 Å due to reorientation in the hydrophobic cavity near helices α4/α5 . The thiadiazole group in the target compound may similarly influence binding geometry but requires experimental validation.
- Mitochondrial Fusion : Piperidine derivatives with phenylhexanamide substituents (e.g.,化合物2) demonstrate mitochondrial elongation (EC50 = 0.5–1.2 μM) via mitofusin activation. Replacing complex triazole groups with phenyl rings improves metabolic stability but reduces brain permeability (PAMPA-BBB Pe: 10–30 × 10⁻⁶ cm/s) .
- Receptor Selectivity : Piperazine analogs (e.g., 1-[2-(4-methoxyphenyl)phenyl]piperazine) exhibit high 5-HT7 receptor affinity (Ki = 0.03–0.07 μM), whereas replacing piperazine with piperidine reduces receptor binding but enhances metabolic stability .
Pharmacokinetic and Physicochemical Properties
Table 2: Stability and Permeability Comparisons
Key Findings :
- Triazolurea derivatives show a trade-off between hepatic stability and brain permeability. Simplification to phenyl rings (e.g.,化合物2) stabilizes molecules but reduces permeability .
- The thiadiazole group in the target compound may enhance metabolic stability due to its electron-deficient aromatic system, though this requires empirical confirmation.
Biological Activity
1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine is a synthetic compound that integrates a thiadiazole moiety with a piperidine structure. This combination is significant due to the diverse biological activities associated with both components. The thiadiazole ring is particularly noted for its antimicrobial , anticancer , and anti-inflammatory properties, while the piperidine structure enhances the pharmacological potential of the compound.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a carbonyl group and a 4-phenyl-1,2,3-thiadiazole moiety. The synthesis typically involves multi-step organic reactions, which may include the formation of N-tosylhydrazone intermediates and subsequent cyclization steps to yield the desired product.
Anticancer Properties
Research indicates that derivatives of thiadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds structurally similar to this compound demonstrate promising activity against breast (MCF-7) and liver (HepG2) cancer cells.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
| 1-(4-chlorophenyl)-1,3,4-thiadiazole | HepG2 | 2.32 | Cell cycle arrest at S/G2-M phase |
| 4e (Thiadiazole derivative) | MCF-7 | 5.36 | Increased Bax/Bcl-2 ratio |
The mechanism of action for these compounds often involves inducing apoptosis through pathways that increase the Bax/Bcl-2 ratio and activate caspases .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant activity against various bacterial strains. The presence of electron-withdrawing groups on the thiadiazole can enhance this activity.
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory effects. Similar compounds have been investigated for their ability to inhibit fatty acid amide hydrolase (FAAH), which plays a role in pain signaling pathways. This inhibition could position this compound as a candidate for pain management therapies .
Case Studies
Several case studies have documented the biological activities of thiadiazole derivatives:
- Cytotoxicity Study : A series of thiadiazole-based compounds were evaluated for their anticancer properties against MCF-7 and HepG2 cell lines. The most active derivatives exhibited IC50 values lower than standard chemotherapeutics.
- Mechanistic Insights : Studies involving cell cycle analysis revealed that treatment with certain thiadiazole derivatives led to cell cycle arrest at specific phases (S and G2/M), indicating their potential as effective anticancer agents.
- Docking Studies : Preliminary molecular docking studies suggest favorable binding interactions with key enzymes involved in cancer progression and inflammation.
Q & A
Q. What are the standard synthetic routes for 1-(4-phenyl-1,2,3-thiadiazole-5-carbonyl)piperidine, and how do reaction conditions influence yield?
Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, piperidine derivatives are often functionalized using CuI-catalyzed "click" chemistry (azide-alkyne cycloaddition) under reflux conditions in THF:acetone (5:1) with a 24-hour reaction time . Yield optimization requires precise control of stoichiometry (e.g., 1.2 equiv. of phenylacetylene) and catalyst loading (10 mol% CuI). Side products like unreacted intermediates or regioisomers may form if temperature or solvent ratios deviate.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer : X-ray crystallography is critical for confirming the thiadiazole-piperidine linkage and substituent geometry. For instance, intramolecular hydrogen bonds (e.g., C–H···N interactions) stabilize the crystal structure and can be identified via diffraction data . NMR (¹H/¹³C) is essential for verifying regiochemistry, particularly distinguishing between 1,2,3-thiadiazole and oxadiazole analogs. Mass spectrometry (HRMS) validates molecular weight, while IR confirms carbonyl (C=O) and thiadiazole (C–S) stretches .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution on the thiadiazole ring) that influence binding to biological targets. Molecular docking studies, as applied to similar piperidine derivatives, reveal interactions with enzyme active sites (e.g., hydrogen bonding with fluorophenyl or chlorophenyl substituents) . For example, fluorine substitution enhances electronegativity, improving antimicrobial activity by stabilizing ligand-receptor interactions .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Perform stability assays in simulated biological fluids (e.g., plasma or liver microsomes) to identify metabolic hotspots.
- Modify the piperidine ring with electron-withdrawing groups (e.g., –CF₃) to reduce oxidation .
- Use pharmacokinetic modeling to correlate in vitro IC₅₀ values with in vivo dosing regimens .
Q. How do steric and electronic effects of substituents on the phenyl ring impact reaction pathways during derivatization?
Methodological Answer : Electron-donating groups (e.g., –OCH₃) on the phenyl ring increase electron density at the thiadiazole carbonyl, slowing nucleophilic attack. Conversely, electron-withdrawing groups (e.g., –NO₂) activate the carbonyl, accelerating reactions like amide bond formation. Steric hindrance from ortho-substituents can block access to the reaction site, requiring bulky catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures .
Experimental Design and Optimization
Q. How should researchers design assays to evaluate the compound’s inhibitory effects on specific enzymes (e.g., kinases or proteases)?
Methodological Answer :
- Use fluorescence-based assays (e.g., FRET) with a synthetic substrate mimicking the enzyme’s natural target.
- Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics .
- Adjust buffer pH (e.g., ammonium acetate, pH 6.5) to match physiological conditions and ensure compound solubility .
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Methodological Answer :
- Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) separates regioisomers.
- Recrystallization from ethanol:water (7:3) improves purity by exploiting differences in solubility between the target compound and by-products .
- HPLC (C18 column, acetonitrile:water mobile phase) resolves closely related analogs with <5% impurity .
Data Analysis and Interpretation
Q. How can researchers interpret conflicting NMR data caused by dynamic stereochemistry in the piperidine ring?
Methodological Answer :
- Perform variable-temperature NMR to detect ring-flipping. Restricted rotation at lower temperatures (e.g., –40°C) splits signals into distinct peaks for axial/equatorial protons.
- Use NOESY to identify spatial proximity between piperidine protons and substituents (e.g., thiadiazole), confirming chair or boat conformations .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
Methodological Answer :
- Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives.
- Use principal component analysis (PCA) to correlate structural features (e.g., logP, molar refractivity) with activity .
Advanced Methodological Challenges
Q. How can researchers mitigate decomposition of the thiadiazole ring under acidic or basic conditions?
Methodological Answer :
- Avoid strong acids/bases during synthesis; use mild reagents like DCC (dicyclohexylcarbodiimide) for coupling.
- Stabilize the ring via π-π stacking with aromatic solvents (e.g., toluene) during reflux .
- Introduce electron-donating groups (e.g., –CH₃) to reduce ring strain and susceptibility to hydrolysis .
Q. What approaches validate the mechanism of action in cell-based assays for this compound?
Methodological Answer :
- Knockdown/knockout models (e.g., CRISPR-Cas9) confirm target specificity by rescuing phenotype upon gene deletion.
- Radiolabel the compound (e.g., ¹⁴C at the piperidine carbonyl) to track cellular uptake and subcellular localization .
- Use transcriptomics/proteomics to identify downstream pathways affected by treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
